molecular formula C15H13F2NO B4670834 N-(4-ethylphenyl)-2,5-difluorobenzamide

N-(4-ethylphenyl)-2,5-difluorobenzamide

Cat. No.: B4670834
M. Wt: 261.27 g/mol
InChI Key: NYVYGSALCOEJIG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,5-difluorobenzamide is a benzamide derivative characterized by a 2,5-difluorinated benzene ring linked to an amide group, which is further substituted with a 4-ethylphenyl moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYGSALCOEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Key Substituents/Modifications Biological Activity/Application Reference
N-(4-ethylphenyl)-2,5-difluorobenzamide 4-ethylphenyl group, 2,5-difluoro substitution Not explicitly reported (inferred agrochemical potential)
Diflubenzuron Urea linkage, 2,6-difluoro substitution Insect growth inhibitor (chitin synthesis)
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,5-difluorobenzamide Pyrazolyl group, tert-butyl substitution Antimicrobial activity
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-2,5-difluorobenzamide Benzothiazole-pyrimidine hybrid Antitubercular/antimicrobial activity
Lufenuron Hexafluoropropoxy group, dichloro substitution Insecticide (chitin synthesis inhibition)

Key Observations :

  • Fluorine Positioning: 2,5-difluoro substitution (target compound) vs.
  • Amide vs. Urea Linkages : Diflubenzuron’s urea group enhances insecticidal activity by mimicking chitin precursors, whereas benzamide derivatives may target different enzymes or receptors .
  • Heterocyclic Additions : Pyrazolyl or benzothiazole moieties (e.g., and ) improve pharmacokinetic properties such as solubility and metabolic stability .

Physicochemical and Spectral Properties

Compound IR Spectral Data (cm⁻¹) NMR Features (δ, ppm) Reference
This compound Expected: ~1680 (C=O), ~1240–1255 (C-F) Aromatic protons: 6.8–8.0; NH: ~8.8 Inferred
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,5-difluorobenzamide 1638 (C=O), 3235 (NH) 1.24 (s, 9H, CH₃), 7.2–7.8 (m, Ar-H)
N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,5-difluorobenzamide 1682 (C=O), 3496 (NH) 7.15–7.98 (m, Ar-H), 10.05 (NH)

Analysis :

  • The C=O stretching frequencies (~1638–1685 cm⁻¹) are consistent across benzamide derivatives, confirming the amide linkage .
  • Fluorine substituents reduce electron density on the aromatic ring, influencing reactivity and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2,5-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2,5-difluorobenzamide

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